![molecular formula C12H14O4 B1460951 3-(3-Ethoxy-3-oxopropyl)benzoic acid CAS No. 874204-67-8](/img/structure/B1460951.png)
3-(3-Ethoxy-3-oxopropyl)benzoic acid
Overview
Description
3-(3-Ethoxy-3-oxopropyl)benzoic acid is a chemical compound with the molecular formula C12H14O4 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular weight of 3-(3-Ethoxy-3-oxopropyl)benzoic acid is 222.24 . The structure includes an ethoxy group (C2H5O-) and a carboxylic acid group (-COOH) attached to a benzene ring .Physical And Chemical Properties Analysis
3-(3-Ethoxy-3-oxopropyl)benzoic acid is a solid at room temperature . The compound is stored in a sealed container in a dry room .Scientific Research Applications
Cardiotropic Effects and Safety Profile
4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), a derivative closely related to 3-(3-Ethoxy-3-oxopropyl)benzoic acid, has been evaluated for its cardiotropic effects. Preclinical studies have shown pronounced cardiotropic action and a positive safety profile, indicating its potential for advancing to phase I clinical trials. The comprehensive investigation covered its mechanism of action, pharmacological effects, toxicity across various metrics (acute and chronic toxicity, allergenicity, immunotoxicity, reproductive toxicity, mutagenicity), and pharmacokinetics (Ivkin & Karpov, 2022).
Complexing Ability with Metals
Research into derivatives similar to 3-(3-Ethoxy-3-oxopropyl)benzoic acid has led to the discovery of compounds that serve as new O,N,O-tridentate ligands capable of forming complexes with nickel(ii) and copper(ii). This complexing ability highlights the potential for these compounds in catalysis and material science applications (Kudyakova et al., 2009).
Schiff Base Metal Complexes
A Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, related to the core structure of interest, has been synthesized and used to prepare metal complexes with Ni(II), Co(II), Cu(II), and Zn(II). These complexes, characterized by various spectroscopic techniques, displayed potential for antibacterial and antifungal activities, suggesting applications in the development of new antimicrobial agents (Mounika et al., 2010).
Supramolecular Assemblies
The study of alkoxy-benzoic acids, including compounds with structural similarities to 3-(3-Ethoxy-3-oxopropyl)benzoic acid, has provided insights into their crystalline structures and packing arrangements. These compounds form hydrogen-bonded dimers and engage in C–H⋯π interactions, which could be useful for designing supramolecular assemblies with specific properties (Raffo et al., 2014).
Antibacterial Activity
Novel ester/hybrid derivatives of 3-hydroxy benzoic acid, a compound related to 3-(3-Ethoxy-3-oxopropyl)benzoic acid, have been synthesized and demonstrated significant antibacterial activity. This suggests the potential for the design and development of new chemotherapeutic agents (Satpute et al., 2018).
properties
IUPAC Name |
3-(3-ethoxy-3-oxopropyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRCHPWZOMNVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652262 | |
Record name | 3-(3-Ethoxy-3-oxopropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxy-3-oxopropyl)benzoic acid | |
CAS RN |
874204-67-8 | |
Record name | 3-(3-Ethoxy-3-oxopropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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